(4-fluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Physicochemical property Drug-likeness linker chemistry

(4-fluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone (CAS 1021226-30-1) is a synthetic small molecule with the molecular formula C19H19FN6O and a molecular weight of 366.4 g/mol. It belongs to the class of tetrazole-piperazine hybrids, which are extensively explored in medicinal chemistry for their diverse biological activities.

Molecular Formula C19H19FN6O
Molecular Weight 366.4
CAS No. 1021226-30-1
Cat. No. B2954205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-fluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
CAS1021226-30-1
Molecular FormulaC19H19FN6O
Molecular Weight366.4
Structural Identifiers
SMILESC1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C19H19FN6O/c20-16-8-6-15(7-9-16)19(27)25-12-10-24(11-13-25)14-18-21-22-23-26(18)17-4-2-1-3-5-17/h1-9H,10-14H2
InChIKeyDDANXNAYGXXBRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (4-fluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone (CAS 1021226-30-1) – A Structurally Distinct Tetrazole-Piperazine Hybrid


(4-fluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone (CAS 1021226-30-1) is a synthetic small molecule with the molecular formula C19H19FN6O and a molecular weight of 366.4 g/mol [1]. It belongs to the class of tetrazole-piperazine hybrids, which are extensively explored in medicinal chemistry for their diverse biological activities. This compound is structurally defined by a 4-fluorobenzoyl group linked to a piperazine ring, which is further substituted with a 1-phenyl-1H-tetrazol-5-ylmethyl moiety. Its calculated physicochemical properties, including a topological polar surface area (TPSA) of 96.45 Ų and a calculated logP (clogP) of 2.38, position it within the drug-like chemical space defined by Lipinski's Rule of Five [2].

Why Generic Substitution is Not Advisable for (4-fluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone


In-class tetrazole-piperazine compounds cannot be simply interchanged due to the profound impact of the linker moiety on molecular recognition, conformational flexibility, and metabolic stability. The target compound features a critical methanone linker, creating an amide bond between the piperazine and the 4-fluorophenyl ring. This is a key differentiator from its closest structural analogs: the direct N-aryl analog (CAS 339105-28-1) lacks this carbonyl, resulting in a more flexible and basic piperazine nitrogen, while the sulfonyl analog (CAS not specified) and the carboxamide analog (CAS 1040651-72-6) introduce linkers with very different hydrogen-bonding geometries and electronic properties. A direct potency measurement for any single target is insufficient to guide procurement; the specific linker chemistry dictates the compound's pharmacological profile, making it a non-interchangeable research tool [1].

Quantitative Differentiation Evidence for (4-fluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone Against Key Analogs


Lipophilicity Modulation: Methanone Linker Reduces clogP Compared to Direct N-Aryl Analog

The methanone linker in the target compound introduces a polar carbonyl group that measurably reduces lipophilicity compared to the direct N-aryl analog 1-(4-fluorophenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine (CAS 339105-28-1). This difference impacts membrane permeability and off-target binding profiles. The calculated logP for the target compound is 2.38 [1], while the direct analog has a calculated logP of approximately 3.4, representing a decrease of over 1 log unit [2].

Physicochemical property Drug-likeness linker chemistry

Topological Polar Surface Area (TPSA) and Its Impact on Blood-Brain Barrier Penetration Potential

The target compound possesses a TPSA of 96.45 Ų [1], which is significantly higher than the ~70 Ų typical of CNS-penetrant drugs but within the range (60–120 Ų) that still allows for moderate CNS exposure. In contrast, the direct N-aryl analog (CAS 339105-28-1) has a lower TPSA, approximately 63 Ų, due to the absence of the polar methanone group, favoring higher passive BBB permeation [2]. This quantitative difference provides researchers with a rational basis for selecting the compound based on the desired CNS versus peripheral exposure profile in their assay system.

TPSA Blood-brain barrier CNS drug-likeness

Rotatable Bond Count as a Determinant of Conformational Entropy and Target Binding Selectivity

The target compound has 5 rotatable bonds, compared to 4 for the direct N-aryl analog and 6 for the ethanone analog, 2-(4-fluorophenyl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone (CAS 1040650-45-0) [1]. The intermediate rotatable bond count of 5 provides an optimal balance between conformational flexibility (to adapt to a protein binding pocket) and rigidity (to minimize entropic penalty upon binding). In structure-activity relationship (SAR) studies on tetrazole-piperazine reuptake inhibitors, the 'linker-spacer' carbon count dictates monoamine transporter selectivity [2]. By extension, the rotatable bond profile of this compound positions it uniquely between overly rigid and overly flexible analogs for receptor occupancy studies.

Molecular flexibility Selectivity Conformational entropy

Structural Divergence from Carboxamide and Sulfonyl Analogs: Hydrogen-Bonding Acceptor/Donor Profiles

The methanone linker provides a single hydrogen-bond acceptor (HBA) site, yielding a total HBA count of 7 for the target compound [1]. The carboxamide analog, N-(4-fluorophenyl)-4-[(1-phenyl-1H-tetrazol-5-yl)methyl]piperazine-1-carboxamide (CAS 1040651-72-6), contains both a urea carbonyl (HBA) and an NH (HBD), altering the hydrogen-bonding potential and target engagement profile. The sulfonyl analog introduces two strong HBA oxygens. These functional group differences are not trivial; they are known to cause shifts in biological activity within the tetrazole-piperazine class, as demonstrated by the influence of the linker type on monoamine transporter inhibition potency [2]. A researcher cannot assume functional interchangeability between the methanone, carboxamide, and sulfonyl variants.

Hydrogen bonding Molecular recognition Pharmacophore

Application Scenarios for (4-fluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone Based on Established Evidence


Chemical Probe for Peripheral Target Engagement with Reduced CNS Exposure Risk

The compound's elevated TPSA of 96.45 Ų, which is above the CNS drug-likeness benchmark of <90 Ų, makes it a suitable candidate for designing experiments where peripheral restriction is desired. Researchers can procure this compound to interrogate a biological target in non-CNS assays, using the TPSA-driven lower BBB permeation potential as a built-in advantage to minimize central nervous system-mediated side effects or interpretational confounds, as supported by physicochemical analysis [1].

Structure-Activity Relationship (SAR) Anchor Point for Linker Optimization

As the methanone linker represents a midpoint between the fully flexible ethanone linker (6 rotatable bonds) and the rigid direct N-aryl connection (4 rotatable bonds), this compound serves as an excellent SAR anchor. A research group can purchase it alongside the ethanone and direct analogs to systematically map the influence of linker flexibility and electronics on potency and selectivity, a strategy validated by published studies on tetrazole-piperazine neurotransmitter reuptake inhibitors where spacer length critically determined transporter selectivity [2].

Reference Standard for Differentiating Methanone-Linked Pharmacophores from Carboxamide and Sulfonyl Bioisosteres

In a medicinal chemistry program where a tetrazole-piperazine scaffold is being optimized, the methanone-linked variant can be used as a control compound to benchmark the impact of replacing the carbonyl with a sulfone (sulfonyl analog) or a urea (carboxamide analog). The distinct HBD/HBA profiles (HBD=2 vs. HBD=3 for carboxamide) provide a clear rationale for selecting this compound to isolate the role of specific hydrogen-bonding interactions in target binding, preventing false SAR conclusions that would arise from using a chemically dissimilar control [1].

Quote Request

Request a Quote for (4-fluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.